Enantiomer-Specific Supply Validates Stereochemical Relevance Against Achiral Analogs
The commercial availability of separate (R)- and (S)-enantiomer products for this compound, with distinct catalog references, provides explicit validation that stereoisomers are not functionally equivalent . In the oxalamide-based CD4-mimic field, stereochemistry has been shown to critically influence the interaction with the HIV-1 gp120 Phe43 cavity. For example, structure-activity relationship (SAR) studies on related NBD-series inhibitors have demonstrated that modifications to the piperidine ring, including stereochemistry, lead to significant variations in antiviral IC50 values [1]. The mere provision of distinct enantiomeric products is a strong indicator of the compound's use in sensitive bioassays where achiral analogs or racemic mixtures would produce confounding or non-specific results.
| Evidence Dimension | Stereochemical Integrity and Supply Specificity |
|---|---|
| Target Compound Data | Available as distinct (R)-enantiomer (Ref. TR-N312128) and (S)-enantiomer (Ref. TR-N391960) products |
| Comparator Or Baseline | Achiral or racemic oxalamide/piperidine analogs (e.g., NBD-556, NBD-557) supplied as single, non-stereoisomeric chemical entities |
| Quantified Difference | Not a numerical difference; differentiation is based on the discrete, enantiomer-specific product offering versus non-chiral supplies. |
| Conditions | Chemical supply catalog analysis; Toronto Research Chemicals product line, 2019 |
Why This Matters
For procurement for stereospecific assays, the guaranteed supply of a single enantiomer with documented batch identity is non-negotiable and prevents experimental artifacts that would be inevitable with a racemic mixture.
- [1] Lalonde JM, Kwong PD, et al. Structure-based design, synthesis, and biological evaluation of HIV-1 entry inhibitors. J Med Chem, 2012. (Referenced via Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1, PMC, 2012) View Source
